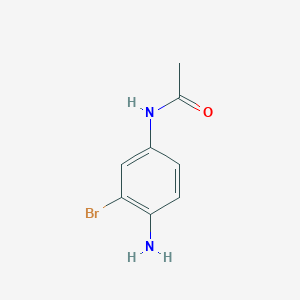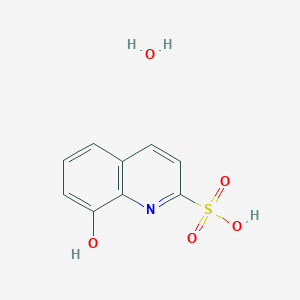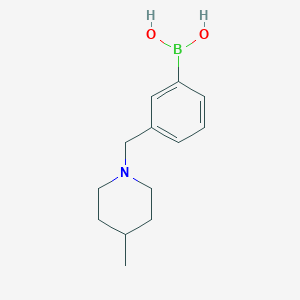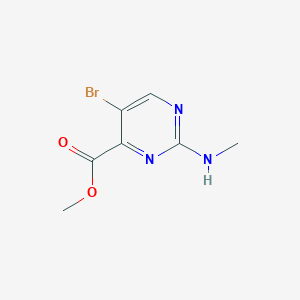
N-(4-amino-3-bromophenyl)acetamide
Descripción general
Descripción
“N-(4-amino-3-bromophenyl)acetamide” is a chemical compound with the CAS Number: 860745-87-5 . It has a molecular weight of 229.08 and its IUPAC name is N-(4-amino-3-bromophenyl)acetamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(4-amino-3-bromophenyl)acetamide” is1S/C8H9BrN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(4-amino-3-bromophenyl)acetamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has delved into the synthesis of new chemical entities based on acetamide structures, including N-(4-amino-3-bromophenyl)acetamide, to evaluate their analgesic and anti-inflammatory activities. For instance, a study by Ahmadi et al. (2014) investigated new analogs of paracetamol, which is structurally related to N-(4-amino-3-bromophenyl)acetamide, to evaluate their potential as superior analgesic and anti-inflammatory agents. The synthesized compounds demonstrated higher analgesic and anti-inflammatory effects compared to acetaminophen and ibuprofen, suggesting the potential of N-(4-amino-3-bromophenyl)acetamide related compounds in developing new pain management therapies (Ahmadi et al., 2014).
Antioxidant and Anti-inflammatory Effects
Further research has explored the protective effects of compounds with structures similar to N-(4-amino-3-bromophenyl)acetamide against drug-induced toxicity. For example, Şener et al. (2003) studied the protective effects of antioxidants such as melatonin, vitamin E, and N-acetylcysteine against acetaminophen-induced liver damage, revealing the importance of antioxidant and anti-inflammatory properties in mitigating drug toxicity. This research highlights the potential of compounds related to N-(4-amino-3-bromophenyl)acetamide in enhancing the body's defense mechanisms against oxidative stress and inflammation (Şener et al., 2003).
Metabolic Activation and Detoxification
Investigations into the metabolic pathways of aromatic amines, including those structurally related to N-(4-amino-3-bromophenyl)acetamide, have provided insights into the balance between acetylation and deacetylation in the body's response to these compounds. Zwirner-Baier and Neumann (1998) discussed the metabolic activation of aromatic amines and the role of acetylation and deacetylation in the formation of DNA adducts, which are crucial for understanding the toxicological and carcinogenic effects of these substances (Zwirner-Baier & Neumann, 1998).
Safety And Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
N-(4-amino-3-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUXPZMHFLIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-bromophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)







![(S)-4-Amino-2-[1-(3,4-dihydroxy-phenyl)-2-methanesulfonyl-ethyl]-isoindole-1,3-dione](/img/structure/B1425616.png)
![N-[(3,4-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B1425618.png)
